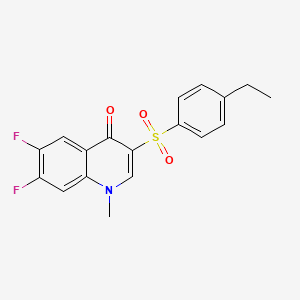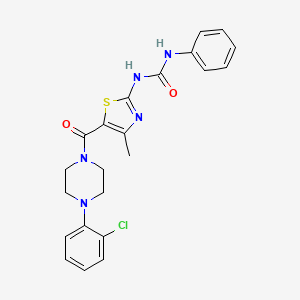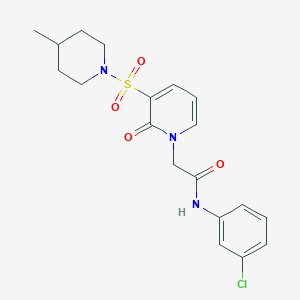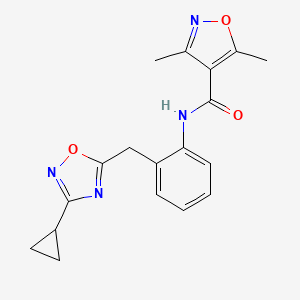
2-(4-aminophenoxy)-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminophenoxy)-N-cyclopropylacetamide, also known as 2-Amino-4-phenoxy-N-cyclopropylacetamide, is an organic compound composed of a phenyl ring connected to an amine group and a cyclopropyl group. It is a colorless to pale yellow solid with a melting point of 115-116°C and a boiling point of 290-291°C. It is soluble in water, methanol, and ethanol. This compound has been studied for its potential use in medical research, as a laboratory reagent, and as a synthesis intermediate.
Aplicaciones Científicas De Investigación
1. Impurity Determination in Pharmaceuticals
- NMR and Bayesian Neural Network for Impurity Analysis : A method using proton nuclear magnetic resonance (H-NMR) spectroscopy combined with a Bayesian regularized neural network model has been developed to determine 4-aminophenol as an impurity in pharmaceuticals (Forshed, Andersson, & Jacobsson, 2002).
2. Synthesis of Novel Compounds
- Synthesis of Tripodal Melamines : Novel tripodal N-substituted melamines, derivatives of (4-aminophenoxy)acetic acid, have been synthesized, which could have potential applications in various fields (Morar, Cost, Lameiras, Antheaume, & Darabantu, 2015).
3. Analytical Chemistry Applications
- HPLC Method for Determination of 4-Aminophenol : A high-performance liquid chromatography (HPLC) method with amperometric detection has been developed for determining 4-aminophenol, a key impurity in multicomponent analgesic preparations (Wyszecka-Kaszuba, Warowna-Grześkiewicz, & Fijałek, 2003).
4. Pharmaceutical and Biomedical Analysis
- Validation of Fluorimetric Assay for 4-Aminophenol : A fluorimetric method has been validated to quantify low amounts of 4-aminophenol in pharmaceutical preparations, specifically in paracetamol tablets (Dejaegher, Bloomfield, Smeyers-Verbeke, & Vander Heyden, 2008).
5. Chemical Synthesis and Molecular Studies
- Synthesis of Isoxazole Derivatives : A study on the synthesis of novel isoxazole derivatives from aminophenols, which have shown significant analgesic and antimicrobial activities, demonstrating potential for the development of new pharmaceuticals (Sahu, Banerjee, Sahu, Behera, Pradhan, & Azam, 2009).
Mecanismo De Acción
Target of Action
The compound 2-(4-aminophenoxy)-N-cyclopropylacetamide primarily targets GK and PPARγ . These are key proteins involved in glucose metabolism and insulin sensitivity, respectively . The compound acts as a dual activator for these targets, making it a potential candidate for the treatment of diabetes .
Mode of Action
It is known that it interacts with its targets (gk and pparγ) to modulate their activity . This interaction likely involves the formation of hydrogen bonds between the compound and specific amino acids in the target proteins .
Biochemical Pathways
The compound affects the biochemical pathways associated with glucose metabolism and insulin sensitivity . By activating GK, it enhances the conversion of glucose to glucose-6-phosphate, a key step in glycolysis . By activating PPARγ, it improves insulin sensitivity, promoting the uptake of glucose by cells .
Pharmacokinetics
Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The activation of GK and PPARγ by 2-(4-aminophenoxy)-N-cyclopropylacetamide leads to enhanced glucose metabolism and improved insulin sensitivity . This can result in lower blood glucose levels, making the compound potentially beneficial for the treatment of diabetes .
Action Environment
The action of 2-(4-aminophenoxy)-N-cyclopropylacetamide can be influenced by various environmental factors. For example, the presence of other compounds can affect its binding to its targets . Additionally, factors such as pH and temperature can influence its stability and efficacy
Propiedades
IUPAC Name |
2-(4-aminophenoxy)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-8-1-5-10(6-2-8)15-7-11(14)13-9-3-4-9/h1-2,5-6,9H,3-4,7,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMYPKRATKJDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminophenoxy)-N-cyclopropylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Benzyloxy)benzoyl]piperazine hydrochloride](/img/structure/B2798288.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2798290.png)
![4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B2798291.png)


![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2798301.png)
![6-fluoro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2798304.png)


![(4-methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2798307.png)
![Methyl 2-[(methylcarbamothioyl)amino]benzoate](/img/structure/B2798308.png)